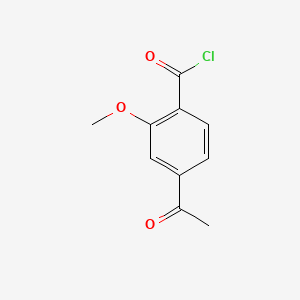
4-Acetyl-2-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-methoxybenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.629. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
4-Acetyl-2-methoxybenzoyl chloride is synthesized from the corresponding acid and thionyl chloride or oxalyl chloride. It acts as an acylating agent, participating in various nucleophilic acyl substitution reactions.
Synthesis of Pharmaceutical Compounds
This compound is utilized in synthesizing various biologically active compounds. Its derivatives have shown potential as:
- Anti-cancer agents : Compounds derived from this chlorinated benzoyl group have been studied for their efficacy against cancer cells, particularly through the synthesis of stilbene derivatives .
- Antiviral agents : It has been used to create coumarin dimers that exhibit potential activity against HIV-1 .
Material Science
The compound is also significant in materials science:
- Organic Light Emitting Diodes (OLEDs) : Modified indium tin oxide (ITO) incorporating this compound has been reported to improve the performance of OLEDs .
Photocatalysis
Recent studies indicate that this compound can act as a radical precursor in visible-light photocatalysis, facilitating the synthesis of various heterocyclic compounds .
Case Study 1: Anti-Cancer Activity
A study focusing on stilbene derivatives synthesized from this compound demonstrated significant anti-cancer properties. The derivatives were tested against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action.
Case Study 2: Antiviral Activity
Research on coumarin dimers produced using this compound revealed their potential efficacy against HIV-1. In vitro assays indicated a considerable reduction in viral replication, suggesting a viable pathway for developing new antiviral therapies.
Data Tables
Propriétés
Numéro CAS |
102362-05-0 |
|---|---|
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.629 |
Nom IUPAC |
4-acetyl-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)7-3-4-8(10(11)13)9(5-7)14-2/h3-5H,1-2H3 |
Clé InChI |
JVSBFRGSUFKDSJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)Cl)OC |
Synonymes |
Benzoyl chloride, 4-acetyl-2-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















